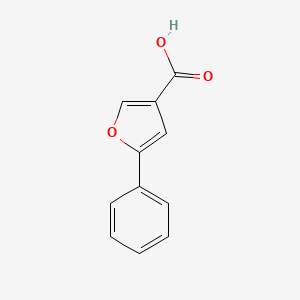
5-Phenylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylfuran-3-carboxylic acid is a heterocyclic compound of the aryl furan series . Substances of this series are used in the synthesis of biologically active compounds with pharmacophore properties .
Synthesis Analysis
The synthesis of 2-methyl-5-phenylfuran-3-carboxylic acid was carried out according to a scheme involving the reaction of sodium ethyl acetoacetate with phenacylbromide . This yielded ethyl-2-acetyl-4-oxo-4-arylbutanone, which was cyclized with phosphorus pentoxide in benzene to form the ethyl ester of 2-methyl-5-phenylfuran-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 2-methyl-5-phenylfuran-3-carboxylic acid has been studied in detail . The compound has a molecular weight of 202.21 and its InChI code is 1S/C12H10O3/c1-8-10 (12 (13)14)7-11 (15-8)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) .Chemical Reactions Analysis
The thermochemical constants for 2-methyl-5-phenylfuran-3-carboxylic acid can optimize synthesis processes . The temperature dependence of the saturated vapor pressure and the combustion energy of 2-methyl-5-phenylfuran-3-carboxylic acid were determined by experimental methods .Physical And Chemical Properties Analysis
2-Methyl-5-phenylfuran-3-carboxylic acid is a solid crystalline substance with a light yellow appearance . It has a melting point range of 176 - 179 °C .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
Anti-ulcer Medication
Furan has been found to have anti-ulcer properties, making it useful in the treatment of ulcers .
Diuretic
Furan has been used as a diuretic, helping to increase the amount of urine produced by the body, allowing the body to get rid of excess water and salt .
Muscle Relaxant
Furan has been used as a muscle relaxant, helping to relieve muscle spasms and pain .
Anti-protozoal
Furan has been found to have anti-protozoal properties, making it useful in the treatment of diseases caused by protozoa .
Safety and Hazards
Future Directions
The wide range of applications of arylfuran compounds, including 2-methyl-5-phenylfuran-3-carboxylic acid, suggests that their thermodynamic properties need to be fully investigated . The values of enthalpies of combustion of substances belong to the main thermochemical characteristics, as they contain information about the energy of internal and intermolecular interactions .
properties
IUPAC Name |
5-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSAALPNWTQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylfuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


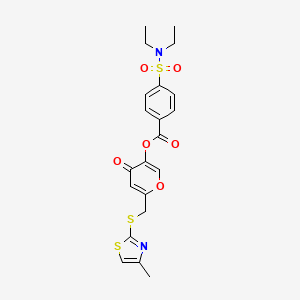

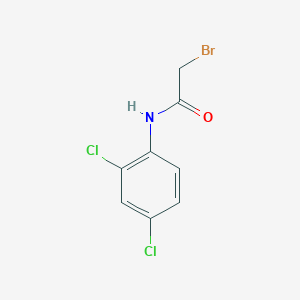
![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)
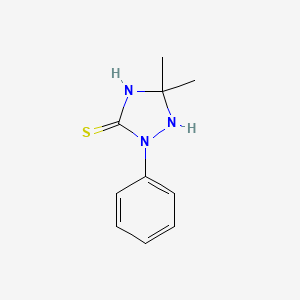
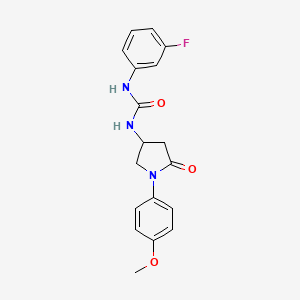
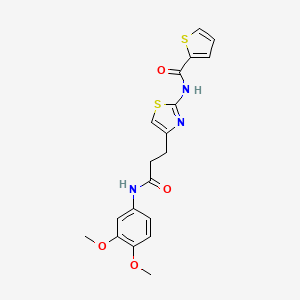
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2814952.png)
![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2814957.png)
